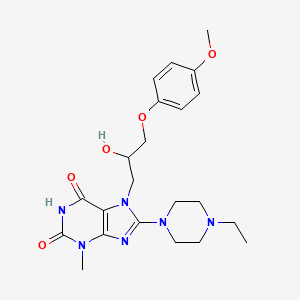

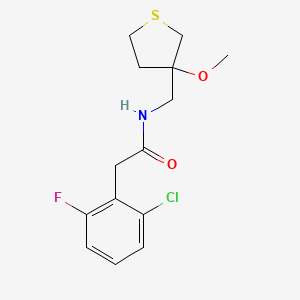

8-(4-ethylpiperazin-1-yl)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several key steps, including the formation of the purine-2,6-dione backbone, the introduction of the ethylpiperazinyl and methoxyphenoxypropyl side chains, and the final coupling reactions. Research has shown that these compounds can be efficiently synthesized through a sequence of reactions involving nucleophilic substitution, amidation, and alkylation, providing a pathway for the introduction of various functional groups that influence the compound’s biological activity and receptor affinity (Chłoń-Rzepa et al., 2015).

Molecular Structure Analysis

The molecular structure of this compound features a purine-2,6-dione core, which is crucial for its interaction with biological targets. The presence of the ethylpiperazinyl and methoxyphenoxypropyl side chains contributes to the molecule's overall conformation and its ability to engage with receptor sites. Structural analyses, including X-ray crystallography and computational modeling, have provided insights into the compound's conformational preferences and binding modes, highlighting the importance of these structural elements in determining its pharmacological profile (Chłoń-Rzepa et al., 2014).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, reflective of its diverse functional groups. It shows reactivity typical of purine diones, including nucleophilic attacks at the carbonyl groups and substitutions at the nitrogen atoms. The ethylpiperazine and methoxyphenoxypropyl groups further introduce sites for potential modifications and interactions with biological molecules, affecting the compound's solubility, stability, and biological activity (Jurczyk et al., 2004).

Physical Properties Analysis

The physical properties of this compound, including its solubility, melting point, and stability, are influenced by its molecular structure. The presence of both hydrophilic (e.g., ethylpiperazinyl) and hydrophobic (e.g., methoxyphenoxypropyl) elements contributes to its amphiphilic nature, affecting its interaction with solvents and its phase behavior. These properties are crucial for its formulation and delivery in potential therapeutic applications (Shukla et al., 2020).

Chemical Properties Analysis

The chemical properties of "8-(4-ethylpiperazin-1-yl)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione" include its acidity/basicity, reactivity, and the nature of its interactions with biological targets. Its ability to form hydrogen bonds and engage in π-π interactions with receptor sites is critical for its biological activity. The specific arrangement of its functional groups enables selective interactions with serotonin and dopamine receptors, influencing its pharmacological effects (Zajdel et al., 2009).

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research has indicated that derivatives similar to the specified compound exhibit significant analgesic and anti-inflammatory activities. A study by Zygmunt et al. (2015) synthesized a series of purine-2,6-dione derivatives showing substantial analgesic activity in in vivo models, suggesting their potential as new analgesic and anti-inflammatory agents Zygmunt et al., 2015.

Serotonin and Dopamine Receptor Targeting

Another study highlighted the synthesis of arylpiperazine derivatives of purine-2,6-dione targeting serotonin (5-HT1A, 5-HT2A, 5-HT7) and dopamine (D2) receptors. This research aimed at identifying potential antidepressants and antipsychotics, pointing towards the compound's relevance in neuropsychopharmacology Chłoń-Rzepa et al., 2015.

Potential Psychotropic Activity

Further studies on 8-aminoalkyl derivatives of purine-2,6-dione have explored their affinity and functional activity at serotonin receptors, uncovering compounds with antidepressant and anxiolytic properties. This underlines the compound's role in developing new treatments for mood disorders Chłoń-Rzepa et al., 2013.

Cardiovascular Activity

Additionally, derivatives have been synthesized and evaluated for cardiovascular activities, including electrocardiographic, antiarrhythmic, and hypotensive effects. This research suggests potential applications in treating cardiovascular disorders Chłoń-Rzepa et al., 2004.

Anticonvulsant Properties

Research also covers the synthesis and evaluation of N-[(4-arylpiperazin-1-yl)-methyl] derivatives for anticonvulsant activity, highlighting the therapeutic potential of such compounds in epilepsy management Obniska & Zagórska, 2003.

properties

IUPAC Name |

8-(4-ethylpiperazin-1-yl)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O5/c1-4-26-9-11-27(12-10-26)21-23-19-18(20(30)24-22(31)25(19)2)28(21)13-15(29)14-33-17-7-5-16(32-3)6-8-17/h5-8,15,29H,4,9-14H2,1-3H3,(H,24,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEDUWTYMGLFON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=C(N2CC(COC4=CC=C(C=C4)OC)O)C(=O)NC(=O)N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-ethylpiperazin-1-yl)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide](/img/structure/B2498613.png)

![3-(4-ethoxyphenyl)-8-fluoro-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2498618.png)

![ethyl 3-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2498619.png)

![(Z)-ethyl 1-isobutyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2498621.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2498623.png)

amine](/img/structure/B2498625.png)

![N-isopropyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2498628.png)

![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2498632.png)